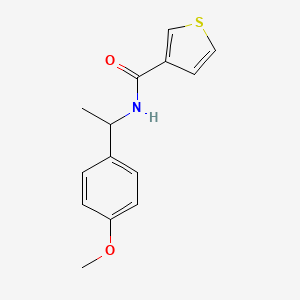

N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their diverse biological and physiological functions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with 1-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated, nitrated, and alkylated thiophene derivatives.

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

One of the prominent applications of N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide is as an inhibitor of the IκB kinase (IKK-2) enzyme. Inhibition of IKK-2 is significant because it plays a crucial role in the activation of the NF-κB signaling pathway, which is involved in inflammatory responses. The compound has been shown to be effective in treating various inflammatory diseases, including:

- Rheumatoid arthritis

- Asthma

- Chronic obstructive pulmonary disease

- Multiple sclerosis

The therapeutic potential of this compound lies in its ability to reduce inflammation by modulating cytokine production and other pro-inflammatory mediators .

Antioxidant Activity

Research indicates that derivatives of thiophene carboxamides, including this compound, exhibit significant antioxidant properties. The antioxidant activity can be quantified using assays such as the DPPH radical scavenging method. For instance, certain derivatives have shown antioxidant activity exceeding that of ascorbic acid, highlighting their potential for protecting cells from oxidative stress .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. It has been tested against several cancer cell lines, showing selective cytotoxicity. Notably:

- In vitro studies indicate higher cytotoxicity against glioblastoma (U-87) compared to triple-negative breast cancer (MDA-MB-231).

- The compound's mechanism may involve apoptosis induction and interference with cancer cell proliferation pathways .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been found to inhibit acetylcholinesterase activity, which is crucial for conditions like Alzheimer's disease. In comparative studies, some thiophene derivatives exhibited greater inhibition than donepezil, a standard treatment for Alzheimer's . This highlights the compound's potential in neurodegenerative disease management.

Antimicrobial Properties

Emerging research suggests that thiophene carboxamides can exhibit antimicrobial activities against various pathogens. The structure of this compound allows it to interact with microbial cell membranes or inhibit essential metabolic pathways within bacteria . This application is particularly relevant given the rising concern over antibiotic resistance.

Data Summary Table

Case Study 1: Anti-inflammatory Efficacy

A study published in a peer-reviewed journal demonstrated that this compound effectively reduced inflammation markers in animal models of rheumatoid arthritis. The compound was administered at varying doses, showing a dose-dependent reduction in pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

In vitro tests on U-87 and MDA-MB-231 cell lines revealed that this compound induced significant apoptosis at concentrations as low as 10 µM, suggesting its potential as a lead compound for further anticancer drug development.

Mecanismo De Acción

The mechanism of action of N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its methoxyphenyl and carboxamide groups contribute to its potential therapeutic applications and reactivity in various chemical reactions .

Actividad Biológica

N-(1-(4-methoxyphenyl)ethyl)thiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Thiophene ring : A five-membered heterocyclic compound containing sulfur.

- Carboxamide group : Contributes to its solubility and biological activity.

- Methoxyphenyl substituent : Enhances its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating the activity of various biochemical pathways. It binds to active sites on enzymes, preventing substrate access and subsequent catalytic reactions. This mechanism is crucial for its potential therapeutic applications, especially in cancer and antimicrobial treatments.

Anticancer Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant anticancer properties. For instance, this compound was evaluated against several cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Hep3B (Liver) | 5.46 | Disruption of spheroid formation |

| MCF-7 (Breast) | 2.41 | Induction of apoptosis via p53 activation |

| HeLa (Cervical) | 12.58 | Inhibition of tubulin polymerization |

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies indicated that this compound exhibits bactericidal effects against various pathogens, including:

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 0.22 | Bactericidal |

| Klebsiella spp. | 0.25 | Bactericidal |

| Staphylococcus aureus | 0.30 | Bactericidal |

These results highlight the potential of thiophene derivatives as effective antimicrobial agents, particularly against resistant strains .

Case Studies

-

Anticancer Efficacy in Hep3B Cells :

A study demonstrated that this compound significantly inhibited Hep3B cell proliferation with an IC50 value of 5.46 µM. The compound induced apoptosis through caspase activation and increased p53 expression levels, indicating a robust anticancer mechanism . -

Antimicrobial Screening :

In a comprehensive screening against various bacterial strains, this compound displayed potent antimicrobial activity with low MIC values, suggesting its potential as a therapeutic agent for treating bacterial infections .

Propiedades

IUPAC Name |

N-[1-(4-methoxyphenyl)ethyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-10(11-3-5-13(17-2)6-4-11)15-14(16)12-7-8-18-9-12/h3-10H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZGLCKVKSBYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC)NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.